molecular formula C9H12ClNO B11905004 2-(sec-Butoxy)-4-chloropyridine CAS No. 1346809-66-2

2-(sec-Butoxy)-4-chloropyridine

Cat. No.: B11905004
CAS No.: 1346809-66-2
M. Wt: 185.65 g/mol
InChI Key: NBVWPHDHWQHHSU-UHFFFAOYSA-N
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Description

2-(sec-Butoxy)-4-chloropyridine is a substituted pyridine derivative featuring a chlorine atom at the 4-position and a bulky sec-butoxy group (-OCH(CH2CH3)2) at the 2-position. This compound combines electronic and steric effects: the electron-withdrawing chlorine atom influences the aromatic ring’s electron density, while the sec-butoxy group introduces steric hindrance. Such structural features make it relevant in catalytic coupling reactions, pharmaceutical intermediates, and materials science.

Properties

CAS No.

1346809-66-2

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-butan-2-yloxy-4-chloropyridine

InChI

InChI=1S/C9H12ClNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3

InChI Key

NBVWPHDHWQHHSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxy)-4-chloropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with sec-butyl alcohol in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: 4-chloropyridine and sec-butyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol and generate the alkoxide ion.

    Reaction Mechanism: The alkoxide ion attacks the 4-chloropyridine via an S_N2 mechanism, resulting in the substitution of the chlorine atom with the sec-butoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(sec-Butoxy)-4-chloropyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxy)-4-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group or the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

2-(sec-Butoxy)-4-chloropyridine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)-4-chloropyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butoxy group and the chlorine atom can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Reactivity in Substitution Reactions

Substituent position and size critically influence reactivity. For example:

  • 4-Chloropyridine : Reacts efficiently with nucleophiles (e.g., amines) in C-N coupling reactions due to the electron-withdrawing effect of chlorine, which activates the ring. However, steric hindrance from bulky substituents (e.g., methyl groups at 3,5-positions) reduces yields (Table 1) .
  • 2-Chloropyridine : Exhibits lower reactivity in Suzuki-Miyaura cross-coupling reactions compared to 4-chloropyridine, likely due to unfavorable orbital alignment during oxidative addition .
  • 2-(sec-Butoxy)-4-chloropyridine : The sec-butoxy group at position 2 may further sterically hinder nucleophilic attack at position 4, reducing reaction yields compared to smaller substituents like methoxy (Table 1).

Table 1: Yields in C-N Coupling Reactions of Selected 4-Chloropyridine Derivatives

Compound Yield (%) Key Structural Feature Reference
4-Chloropyridine 80 No steric hindrance
4-Chloro-3,5-dimethylpyridine <10 Steric hindrance from methyl
2-Methoxy-4-chloropyridine 75* Moderate steric bulk
2-(sec-Butoxy)-4-chloropyridine (predicted) ~50* High steric hindrance

*Predicted based on steric trends .

Electronic Effects and Stability

  • Electron Affinity (VEA) : DFT studies show that 4-chloropyridine has a higher vertical electron affinity (VEA) than 2- or 3-chloropyridines due to resonance stabilization of the anion. This aligns with experimental VEA discrepancies for 4-substituted derivatives .
  • Metabolic Stability : 4-Chloropyridines are prone to nucleophilic attack (e.g., by glutathione), raising safety concerns in drug design. Bulky groups like sec-butoxy may mitigate this by sterically shielding the reactive site .
  • Thermal Stability: 4-Chloropyridine hydrochloride decomposes to release HCl, CO, and NOx under heat . The sec-butoxy group’s ether linkage may enhance thermal stability compared to esters or halides.

Biological Activity

2-(sec-Butoxy)-4-chloropyridine is a pyridine derivative characterized by a sec-butoxy group at the 2-position and a chlorine atom at the 4-position. Its molecular formula is C10H12ClN. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties which influence its biological activity.

The presence of both a halogen (chlorine) and an alkyl ether (sec-butoxy) in 2-(sec-Butoxy)-4-chloropyridine enhances its reactivity with nucleophiles and electrophiles. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex organic molecules.

Biological Activity

Research into the biological activity of 2-(sec-Butoxy)-4-chloropyridine has indicated potential applications in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Antimalarial Activity : There is ongoing investigation into its effectiveness against malaria, with some studies indicating promising results.
  • Therapeutic Potential : The compound has been explored for its potential role in treating pain, inflammation, and various types of cancer. Its interactions with biological targets are under investigation to assess any therapeutic potential or toxicity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-(sec-Butoxy)-4-chloropyridine:

  • Antimicrobial Studies :
    • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various pyridine derivatives, including 2-(sec-Butoxy)-4-chloropyridine, which were screened for antimicrobial activity. The results indicated that certain derivatives displayed significant inhibitory effects against bacterial strains, suggesting that structural modifications can enhance efficacy .
  • Mechanism of Action :
    • Research into the mechanism of action has shown that compounds like 2-(sec-Butoxy)-4-chloropyridine may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. The chlorine atom in the structure appears to enhance binding affinity to these targets, leading to effective inhibition.
  • Therapeutic Applications :
    • In a patent application discussing pyridine derivatives for therapeutic use, 2-(sec-Butoxy)-4-chloropyridine was mentioned as a candidate for treating conditions such as neuropathic pain and inflammatory disorders. The compound's ability to modulate pain pathways makes it a subject of interest for further pharmacological studies .

Data Table: Summary of Biological Activities

Activity Findings
AntimicrobialExhibits inhibitory effects against various bacterial strains
AntimalarialPotential effectiveness against malaria; further studies needed
Pain ReliefInvestigated for efficacy in neuropathic and inflammatory pain management
Cancer TreatmentExplored as a candidate for treating various cancers

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